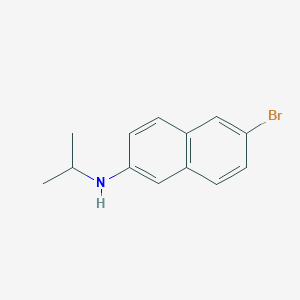

6-Bromo-N-(propan-2-yl)naphthalen-2-amine

Description

Contextualization of the Naphthalene (B1677914) Framework as a Privileged Scaffold

The naphthalene ring system, consisting of two fused benzene (B151609) rings, is considered a "privileged scaffold" in medicinal chemistry and materials science. nih.govorganic-chemistry.orgnih.gov This is attributed to its rigid, planar structure and its extensive π-electron system, which allows for a variety of intermolecular interactions. The naphthalene core is found in numerous biologically active compounds and functional materials. researchgate.netbiointerfaceresearch.com Its derivatives have shown a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com The ability to introduce various functional groups at different positions on the naphthalene ring allows for the systematic modification of its electronic and steric properties. nih.govresearchgate.net

Significance of Bromine Substituents in Organic Synthesis and Reactivity

The introduction of a bromine atom onto an aromatic ring, a process known as bromination, is a fundamental transformation in organic synthesis. Bromo-substituted compounds are valuable intermediates due to the reactivity of the carbon-bromine bond. The bromine atom can be readily displaced by a variety of nucleophiles or can participate in a range of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This versatility makes bromoarenes key building blocks in the construction of more complex molecules. chemicalbook.com Furthermore, the presence of a bromine atom can influence the electronic properties of the aromatic system through its inductive and resonance effects, and its presence can enhance the excited-state acidity of neighboring functional groups. researchgate.net

Role of N-Alkyl Amino Groups in Modulating Naphthalene System Properties

The N-alkyl amino group is a critical modulator of the physicochemical properties of aromatic systems like naphthalene. The nitrogen's lone pair of electrons can participate in the π-system of the naphthalene ring, significantly influencing its electronic properties. organic-chemistry.org The nature of the alkyl group, in this case, an isopropyl group, introduces steric bulk which can affect the molecule's conformation and its interactions with other molecules. This steric hindrance can influence reaction rates and selectivity. nih.govosti.gov The basicity of the nitrogen atom is also affected by the attached alkyl groups, which in turn can influence the compound's biological activity and its behavior in different chemical environments.

Research Rationale and Objectives for 6-Bromo-N-(propan-2-yl)naphthalen-2-amine

While specific research focused solely on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the properties of its constituent parts. The combination of the naphthalene scaffold, a bromine atom at the 6-position, and an N-isopropylamino group at the 2-position suggests its potential as an intermediate in the synthesis of novel compounds with applications in medicinal chemistry or materials science.

The primary objectives for the study of this compound would likely include:

The development of efficient and selective synthetic routes. A plausible method is the reductive amination of 6-bromo-2-naphthylamine with acetone (B3395972). nih.govresearchgate.net

The comprehensive characterization of its physicochemical and spectroscopic properties.

The investigation of its reactivity, particularly at the bromine and amino functionalities, to explore its utility as a building block for more complex molecules.

The evaluation of its electronic properties to understand the interplay between the electron-donating amino group and the electron-withdrawing (by induction) bromine atom on the naphthalene π-system. nih.gov

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in peer-reviewed literature. However, based on its structure and data for related compounds, the following properties can be anticipated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄BrN | - |

| Molecular Weight | 264.16 g/mol | - |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents | |

| CAS Number | 1048553-69-9 | - |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Signals corresponding to aromatic protons on the naphthalene ring, a methine proton of the isopropyl group, and methyl protons of the isopropyl group. The chemical shifts would be influenced by the electronic effects of the bromo and amino substituents. |

| ¹³C NMR | Resonances for the ten unique carbon atoms of the naphthalene ring, and the carbons of the isopropyl group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine. |

Compound Names Mentioned

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14BrN |

|---|---|

Molecular Weight |

264.16 g/mol |

IUPAC Name |

6-bromo-N-propan-2-ylnaphthalen-2-amine |

InChI |

InChI=1S/C13H14BrN/c1-9(2)15-13-6-4-10-7-12(14)5-3-11(10)8-13/h3-9,15H,1-2H3 |

InChI Key |

WMJOHMQMPUFKJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC2=C(C=C1)C=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo N Propan 2 Yl Naphthalen 2 Amine

Retrosynthetic Analysis of 6-Bromo-N-(propan-2-yl)naphthalen-2-amine

A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection approaches. The first involves the disconnection of the C-N bond, leading to the key intermediate 6-bromo-2-naphthylamine and an isopropylating agent. This primary amine can be further disconnected to simpler naphthalene (B1677914) precursors. The second approach involves a disconnection at the C-Br bond, which is generally less favored due to the complexities of introducing an amino group onto a pre-functionalized naphthalene ring.

Therefore, the most viable synthetic strategy hinges on the initial preparation of 6-bromo-2-naphthylamine, followed by the introduction of the N-isopropyl group.

Exploration of Naphthalene Bromination Strategies

The regioselective introduction of a bromine atom at the C6 position of the naphthalene scaffold is a critical step in the synthesis. The directing effects of substituents on the naphthalene ring play a crucial role in achieving the desired isomer.

Regioselective Bromination of Naphthalen-2-amine Precursors

Direct bromination of naphthalen-2-amine is complex due to the strong activating and ortho-, para-directing nature of the amino group, which can lead to a mixture of products. A more controlled and widely employed method involves the bromination of a precursor, 2-naphthol (B1666908).

A well-established procedure for the synthesis of 6-bromo-2-naphthol (B32079) starts with the bromination of 2-naphthol in glacial acetic acid. This reaction typically yields 1,6-dibromo-2-naphthol (B94854) as the major product. Subsequent selective reduction of the 1-bromo position is achieved using a reducing agent such as tin (Sn) metal in a mixture of ethanol (B145695) and hydrochloric acid, or with an alkali metal sulfite (B76179). google.comgoogle.comorgsyn.org For instance, the reaction of 1,6-dibromo-2-naphthol with an alkali metal sulfite in a water-glycol mixture has been shown to reduce the reaction time significantly compared to aqueous or aqueous-alcoholic solvents. google.com

Once 6-bromo-2-naphthol is obtained, it can be converted to 6-bromo-2-naphthylamine. One method involves the Bucherer reaction, where the naphthol is heated with ammonia (B1221849) and a sulfite or bisulfite. cymitquimica.com Another approach is the conversion of the hydroxyl group to a better leaving group followed by substitution with an amine source.

A patent describes a process for preparing 6-bromo-2-naphthylamine starting from Tobias acid (2-amino-1-naphthalenesulfonic acid). In this method, Tobias acid is brominated in an acidic medium to yield 1,6-dibromo-2-naphthylamine, which is then subjected to a reductive debromination at the 1-position using a reducing metal powder in an acidic medium to afford 6-bromo-2-naphthylamine with high purity. google.com

Transition Metal-Catalyzed Bromination Approaches

While electrophilic bromination is more common for these systems, transition metal-catalyzed C-H activation and halogenation represent an alternative strategy. However, specific examples of transition metal-catalyzed bromination of naphthalen-2-amine to selectively yield the 6-bromo isomer are not prominently documented in the readily available literature. These methods often require specific directing groups to achieve high regioselectivity.

Amination Reactions for N-Alkyl Naphthalen-2-amines

With the key intermediate, 6-bromo-2-naphthylamine, in hand, the final step is the introduction of the isopropyl group onto the nitrogen atom. This can be accomplished through several methods, primarily reductive amination or direct alkylation.

Reductive Amination Pathways Utilizing Isopropylamine (B41738)

Reductive amination offers a controlled method for N-alkylation. masterorganicchemistry.comorganic-chemistry.orgyoutube.com A plausible pathway involves the reaction of 6-bromo-2-naphthylamine with acetone (B3395972) in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comyoutube.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and selective reagent often used for reductive aminations. The choice of reducing agent can be critical to avoid the reduction of other functional groups.

Table 1: Hypothetical Reaction Conditions for Reductive Amination

| Entry | Carbonyl Source | Reducing Agent | Solvent | Temperature (°C) |

| 1 | Acetone | NaBH₄ | Methanol | 0 to rt |

| 2 | Acetone | NaBH₃CN | Methanol/Acetic Acid | rt |

| 3 | Acetone | NaBH(OAc)₃ | Dichloromethane | rt |

This table presents hypothetical conditions based on general reductive amination protocols.

Direct Alkylation of Amino-Naphthalenes

Direct alkylation of 6-bromo-2-naphthylamine with an isopropylating agent, such as 2-bromopropane (B125204) or 2-iodopropane, is another potential route. However, direct alkylation of primary amines can sometimes lead to over-alkylation, yielding tertiary amines and quaternary ammonium (B1175870) salts as byproducts. The reaction conditions, including the base, solvent, and temperature, must be carefully controlled to favor the formation of the desired secondary amine.

A more sophisticated and often more selective method for direct N-alkylation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be used to form C-N bonds between an aryl halide and an amine. In a variation of this approach, one could envision the coupling of 2,6-dibromonaphthalene (B1584627) with isopropylamine, where the regioselectivity of the amination would be a key challenge to overcome. The choice of palladium catalyst and ligand is crucial for the success of this reaction.

Table 2: Potential Reagents for Direct Alkylation

| Entry | Alkylating Agent | Base | Catalyst/Ligand | Solvent |

| 1 | 2-Bromopropane | K₂CO₃ | - | Acetonitrile |

| 2 | Isopropyl tosylate | NaH | - | DMF |

| 3 | 2,6-Dibromonaphthalene/ Isopropylamine | NaOtBu | Pd₂(dba)₃ / BINAP | Toluene (B28343) |

This table outlines potential reagents for direct alkylation, with Entry 3 representing a Buchwald-Hartwig approach.

Buchwald-Hartwig Amination Strategies for N-Alkylation

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly in the context of N-arylation and N-alkylation of aryl halides. This palladium-catalyzed cross-coupling reaction is highly applicable for the synthesis of this compound from its precursor, 6-bromo-2-naphthylamine. nih.govcymitquimica.com The reaction typically involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For the specific N-isopropylation of 6-bromo-2-naphthylamine, a plausible approach would involve reacting it with an isopropylating agent. However, a more common Buchwald-Hartwig strategy involves the coupling of an aryl halide with a primary amine. In a hypothetical synthesis of a related structure, the reaction would proceed under an inert atmosphere, using a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]) and a bulky electron-rich phosphine ligand such as (±)-BINAP. chemspider.com A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOBut), is required to facilitate the catalytic cycle. chemspider.com The choice of solvent is also critical, with anhydrous toluene being a common medium for this transformation. chemspider.com

The general conditions for such a coupling reaction are summarized in the table below.

| Component | Example | Role |

| Aryl Halide | 6-bromo-2-naphthylamine | Substrate |

| Amine | Isopropylamine | Alkylating Agent |

| Palladium Catalyst | [Pd₂(dba)₃] | Catalyst |

| Ligand | (±)-BINAP | Stabilizes catalytic intermediate |

| Base | Sodium tert-butoxide (NaOBut) | Activates the amine |

| Solvent | Toluene | Reaction Medium |

This table represents typical components used in Buchwald-Hartwig amination reactions based on established literature. chemspider.comresearchgate.net

Multistep Synthetic Sequences for this compound

The synthesis of complex organic molecules like this compound rarely occurs in a single step. Instead, it necessitates a carefully designed multistep sequence to build the molecule with the correct arrangement of functional groups.

Stepwise Functionalization Approaches

A logical synthetic route begins with a readily available starting material, which is sequentially functionalized. A common precursor for this synthesis is 6-bromo-2-naphthylamine. The synthesis of this intermediate itself can be achieved through several methods. One documented industrial process starts from Tobias acid (2-amino-1-naphthalenesulfonic acid). google.com

This process involves:

Bromination of Tobias Acid: The starting material is brominated in an acidic medium. This reaction can lead to the formation of 1,6-dibromo-2-naphthylamine. google.com

Reductive Dehalogenation: The 1,6-dibromo-2-naphthylamine intermediate is then treated with a reducing agent in an acidic medium to selectively remove the bromine atom at the 1-position, yielding 6-bromo-2-naphthylamine. google.com

N-Alkylation: The final step is the introduction of the isopropyl group onto the amino function of 6-bromo-2-naphthylamine. This can be achieved via several methods, including the aforementioned Buchwald-Hartwig amination or classical methods like reductive amination with acetone and a reducing agent (e.g., sodium borohydride) or direct alkylation with an isopropyl halide (e.g., 2-bromopropane).

An alternative pathway could start from 6-bromo-2-naphthol, which can be synthesized from 2-naphthol. chemicalbook.comnih.gov The hydroxyl group of 6-bromo-2-naphthol would then need to be converted to an amino group, a process known as amination, which can be challenging and often requires high pressure and temperature. google.com

Optimization of Reaction Conditions and Yield

For the final N-alkylation step, particularly if using a palladium-catalyzed method, several parameters can be systematically varied to optimize the reaction.

| Parameter | Variable | Rationale |

| Catalyst System | Palladium source (e.g., Pd(OAc)₂, [Pd₂(dba)₃]) and ligand (e.g., BINAP, XPhos, SPhos) | The choice of ligand is critical and can dramatically affect reaction rate and yield. |

| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., NaOBut, K₃PO₄) | The strength and solubility of the base influence the deprotonation of the amine and can prevent side reactions. |

| Solvent | Aprotic polar (e.g., Dioxane, Toluene) or polar (e.g., DMF) | Solvent choice affects the solubility of reactants and catalyst species and can influence reaction temperature. |

| Temperature | Room temperature to high temperatures (e.g., 80-120 °C) | Higher temperatures often increase reaction rates but can also lead to catalyst decomposition or side products. |

| Reactant Ratio | Stoichiometry of amine and aryl halide | Using a slight excess of one reactant can drive the reaction to completion. |

This table outlines key parameters that are typically adjusted to optimize palladium-catalyzed N-alkylation reactions.

Scalability Considerations in Synthetic Design

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges. The patented process for preparing 2-bromo-6-fluoronaphthalene (B1267477) from 6-bromo-2-naphthylamine highlights that its route is simple, the reaction conditions are mild, and it does not require high pressure, making it suitable for industrial production. google.com

Key scalability considerations include:

Cost and Availability of Reagents: The economic viability of a large-scale synthesis depends on the cost of starting materials like Tobias acid, palladium catalysts, and specialized ligands. google.com

Process Safety: Handling hazardous materials such as bromine, strong acids, and flammable solvents on a large scale requires strict safety protocols and specialized equipment.

Reaction Conditions: Reactions requiring very high temperatures, high pressures, or cryogenic conditions are more expensive and complex to implement on an industrial scale. The avoidance of high-pressure aminolysis is a noted advantage in some routes. google.com

Purification: Methods like column chromatography, which are common in the lab, are often impractical for multi-ton production. Crystallization, distillation, and extraction are preferred purification techniques at scale. The formation of a solid product that can be purified by washing and filtration is highly desirable. google.com

Waste Management: The environmental impact and cost of waste disposal are significant factors. Efficient reactions with high atom economy are preferred.

Novel Synthetic Pathways and Catalytic Systems

Research in organic synthesis continuously seeks to develop more efficient, selective, and environmentally friendly methods.

Employing Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental footprint of chemical processes. For the synthesis of naphthalene derivatives, several green approaches have been explored that could be adapted for the production of this compound. ijcmas.com

Alternative Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Research into related reactions has demonstrated the use of greener alternatives like ionic liquids, which can act as both the solvent and catalyst. rsc.org In some cases, reactions can be performed in water or under solvent-free conditions, significantly reducing waste. researchgate.netresearchgate.net

Catalyst Innovation: There is a drive to replace expensive and toxic heavy metal catalysts or to improve their efficiency. This includes developing recyclable catalysts, such as nanomagnetite-supported catalysts, which can be easily recovered from the reaction mixture using a magnet and reused multiple times without significant loss of activity. researchgate.net

Energy Efficiency: The use of microwave irradiation instead of conventional heating can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner reaction profiles. researchgate.net

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product is a core principle of green chemistry. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical. researchgate.net While a direct multicomponent reaction for the target molecule is not documented, the principles guide the selection of more efficient pathways.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a transformative technology in synthetic chemistry, prized for its capacity to dramatically shorten reaction times and frequently improve product yields when compared to traditional heating methods. nih.gov This efficiency is achieved through the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov For the synthesis of N-substituted naphthalenamines like this compound, the microwave-assisted Buchwald-Hartwig amination reaction is a highly relevant and powerful technique. nih.govnih.gov

This cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex. The synthesis of this compound would theoretically involve the coupling of 2,6-dibromonaphthalene with propan-2-amine. To achieve mono-amination selectively at the 2-position, careful control of stoichiometry and reaction conditions would be essential.

The general protocol involves a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand like XPhos, and a base, commonly a strong, non-nucleophilic one like sodium tert-butoxide (t-BuONa), in an appropriate solvent. nih.gov The choice of solvent is critical for efficient microwave absorption; solvents like toluene or benzotrifluoride (B45747) (BTF) are often employed. organic-chemistry.org Microwave irradiation of this mixture can reduce reaction times from many hours under conventional heating to mere minutes. nih.govnih.gov For instance, similar C(sp²)-N bond formations that take 24 hours with conventional heating can be completed in 10-30 minutes using microwave assistance, often with improved yields. nih.gov

The table below outlines a representative set of conditions for a microwave-assisted Buchwald-Hartwig amination applicable to the synthesis of substituted naphthalenes.

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Starting Material (Aryl Bromide) | 2,6-Dibromonaphthalene | Provides the 6-bromonaphthalen-2-yl core. |

| Reagent (Amine) | Propan-2-amine | Forms the N-(propan-2-yl) substituent. |

| Catalyst | Pd₂(dba)₃ | Commonly used palladium precursor for cross-coupling. nih.gov |

| Ligand | XPhos | Bulky electron-rich ligand, effective for amination. nih.gov |

| Base | Sodium tert-butoxide (t-BuONa) | Strong base required for the catalytic cycle. nih.gov |

| Solvent | Toluene or Benzotrifluoride (BTF) | BTF can offer better microwave absorbance and yields. organic-chemistry.org |

| Temperature | ~120-150 °C | Typical temperature range for microwave-assisted amination. nih.govorganic-chemistry.org |

| Reaction Time | 10–30 minutes | Significant acceleration compared to conventional heating (up to 24-36 hours). nih.govorganic-chemistry.org |

| Microwave Power | ~200 W | A representative power setting for such reactions. nih.gov |

Photochemical Routes to Substituted Naphthalenes

Photochemical synthesis offers unique pathways to functionalized aromatic compounds by accessing excited states with distinct reactivity compared to their ground states. These methods can enable transformations that are difficult to achieve under thermal conditions. While a direct, one-step photochemical synthesis of this compound is not prominently documented, the principles of photochemical reactions on naphthalene derivatives suggest potential, albeit theoretical, routes.

One established photochemical process is the photo-reduction of naphthalenes. For example, photo-excited naphthalene and its methoxy (B1213986) derivatives can be reduced by triethylamine, proceeding through an electron-transfer mechanism to yield dihydronaphthalenes. rsc.org Another complex approach involves skeletal rearrangement, such as the nitrogen-to-carbon transmutation of isoquinolines to produce substituted naphthalenes, though this is less direct for the target compound's synthesis. nih.gov

More pertinent to the formation of new bonds on the naphthalene ring are photosubstitution reactions. Aryl halides can undergo photochemical reactions where the halogen is replaced by another functional group. The viability of such a reaction would depend on the specific substrates, the choice of solvent, and the presence of photosensitizers or electron donors/acceptors. A hypothetical photochemical route to the target molecule could involve the photosubstitution of a bromine atom on a dibromonaphthalene with an isopropylamine group, or the photoamination of a bromo-naphthalene derivative. However, controlling the regioselectivity of such reactions on a molecule like 2,6-dibromonaphthalene would be a significant synthetic challenge.

Another area of photochemical synthesis involves the light-induced cyclization of precursors to build the naphthalene core itself. For instance, substituted benzo[b]fluorenes have been synthesized through the direct photochemical conversion of alkynylated chalcones using UV-A light, demonstrating the power of photochemistry to construct complex fused aromatic systems rapidly. nih.gov

The table below summarizes some general types of photochemical reactions that have been applied to naphthalene and related aromatic systems.

| Reaction Type | Description | Potential Relevance | Reference |

|---|---|---|---|

| Photo-reduction | Reduction of the naphthalene ring via a photo-induced electron transfer mechanism. | Applicable to modifying the naphthalene core, but not for direct C-N bond formation. | rsc.org |

| Photosubstitution | Light-induced replacement of a substituent (e.g., a halogen) on the aromatic ring with a nucleophile. | A theoretical pathway for introducing the amine group onto a bromo-naphthalene precursor. | |

| Photocyclization | Formation of the fused ring system from acyclic or simpler cyclic precursors upon irradiation. | A strategy for constructing the substituted naphthalene skeleton from specifically designed starting materials. | nih.gov |

| Skeletal Rearrangement | Light-induced rearrangement of the atoms within a molecular skeleton to form a new structure. | A less direct but powerful method for creating substituted naphthalenes from different heterocyclic precursors. | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 6 Bromo N Propan 2 Yl Naphthalen 2 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 6-Bromo-N-(propan-2-yl)naphthalen-2-amine. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Pattern Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the naphthalene (B1677914) ring system and the isopropyl group.

The isopropyl group should produce two characteristic signals:

A septet (or multiplet) for the single methine proton (-CH-), shifted downfield due to its attachment to the nitrogen atom. This signal's multiplicity arises from coupling to the six equivalent methyl protons.

A doublet for the six equivalent methyl protons (-CH₃), appearing further upfield. This signal is split into a doublet by the single adjacent methine proton.

The naphthalene ring protons will appear in the aromatic region of the spectrum. Based on the substitution pattern (amino group at C2, bromine at C6), the following is expected:

The protons on the same ring as the amino group (H-1, H-3) will be the most affected. The H-1 and H-3 protons will likely appear as doublets.

The H-4 proton will also appear as a doublet.

The protons on the bromine-substituted ring (H-5, H-7, H-8) will also show distinct signals. The H-5 and H-7 protons are expected to be doublets, while the H-8 proton would likely be a singlet or a narrowly split doublet.

A broad singlet corresponding to the N-H proton of the secondary amine is also anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| N-H | Broad singlet | s (broad) | Position can vary with solvent and concentration. |

| N-CH(CH₃)₂ | ~3.8 - 4.2 | septet | Couples with the 6 methyl protons. |

| N-CH(CH₃)₂ | ~1.2 - 1.4 | d | Couples with the single methine proton. |

| Aromatic Protons | ~6.8 - 8.0 | m | Complex region with multiple doublets and singlets. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on all 13 unique carbon atoms in the molecule.

Isopropyl Group Carbons : Two signals are expected: one for the methine carbon (-CH-) and one for the two equivalent methyl carbons (-CH₃).

Naphthalene Ring Carbons : Ten distinct signals are expected for the carbon atoms of the naphthalene core. The carbon atom directly bonded to the bromine (C-6) would be significantly influenced by the halogen's electronegativity. The carbon bonded to the nitrogen (C-2) will also show a characteristic shift. The remaining eight aromatic carbons will resonate in the typical aromatic region, with their precise shifts determined by their position relative to the substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH(CH₃)₂ | ~20 - 25 |

| N-CH(CH₃)₂ | ~45 - 50 |

| C-6 (C-Br) | ~115 - 120 |

| Aromatic Carbons | ~105 - 148 |

| C-2 (C-N) | ~145 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) : This experiment would confirm proton-proton couplings. A key correlation would be observed between the methine proton and the methyl protons of the isopropyl group, definitively linking them. It would also help trace the connectivity of the protons on the naphthalene rings. molbase.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. synthonix.com It would be used to definitively assign which proton is attached to which carbon. For instance, the proton signal of the isopropyl methine would show a cross-peak to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. synthonix.com It is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments. Key expected correlations include:

From the N-H proton to the C-2 and C-3 carbons of the naphthalene ring.

From the isopropyl methine proton to the C-2 of the naphthalene ring, confirming the point of attachment.

From the H-1 proton to C-2 and C-8a.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum provides clear evidence for the key functional groups. The spectrum of the precursor, 6-Bromo-2-naphthylamine, shows characteristic N-H stretching bands for a primary amine. nih.gov Upon substitution with the isopropyl group, these bands would be replaced by a single, weaker N-H stretching band characteristic of a secondary amine.

Table 3: Predicted FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2850 - 2970 | Isopropyl Group |

| Aromatic C=C Stretch | 1500 - 1600 | Naphthalene Ring |

| C-N Stretch | 1250 - 1350 | Aryl Amine |

| C-Br Stretch | 500 - 600 | Bromoalkane |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. While specific experimental data is unavailable, a Raman spectrum would be expected to show strong signals for the C=C stretching modes of the naphthalene ring system and the C-C bonds of the isopropyl group. These signals are often weak or absent in FT-IR spectra, making the two techniques highly complementary for a full vibrational analysis. The C-Br stretch would also be observable in the low-frequency region of the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is crucial for determining the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound, with the chemical formula C₁₃H₁₄BrN, the theoretical monoisotopic mass can be calculated with high precision.

The presence of bromine is particularly significant in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity, separated by two mass units. This pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Table 1: Theoretical Isotopic Composition and Masses for the Molecular Ion of this compound

| Ion Formula | Isotope Composition | Theoretical m/z |

| [C₁₃H₁₄⁷⁹BrN]⁺ | ¹²C₁₃¹H₁₄⁷⁹Br¹⁴N | 263.0364 |

| [C₁₃H₁₄⁸¹BrN]⁺ | ¹²C₁₃¹H₁₄⁸¹Br¹⁴N | 265.0344 |

This interactive table allows for the sorting of data by clicking on the column headers.

An experimental HRMS measurement that aligns with these calculated values would provide strong evidence for the elemental composition of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of this compound in a mass spectrometer provides valuable information for confirming its structure. The fragmentation process is influenced by the different functional groups present in the molecule. Aromatic systems like naphthalene tend to be stable, often appearing as prominent ions in the spectrum. bit.edu.cn Amines, on the other hand, typically undergo characteristic cleavage reactions. bit.edu.cnsigmaaldrich.com

For secondary amines, a common fragmentation pathway is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. sigmaaldrich.com In the case of this compound, this would involve the loss of a methyl group from the isopropyl substituent.

Another significant fragmentation would be the loss of the entire isopropyl group. Additionally, the bromine atom can be lost as a radical. The analysis of the mass-to-charge ratios of these fragment ions allows for the piecing together of the molecular structure.

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| [M-CH₃]⁺ | [C₁₂H₁₁BrN]⁺ | 248/250 | α-cleavage, loss of a methyl radical |

| [M-C₃H₇]⁺ | [C₁₀H₇BrN]⁺ | 220/222 | Loss of the isopropyl radical |

| [M-Br]⁺ | [C₁₃H₁₄N]⁺ | 184 | Loss of a bromine radical |

| [C₁₀H₇]⁺ | Naphthyl cation | 127 | Fragmentation of the naphthalene core |

This interactive table details the expected fragmentation patterns.

The base peak in the spectrum of a related compound, propan-2-amine, is due to the loss of a methyl group, highlighting the prevalence of α-cleavage. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The naphthalene ring system is the primary chromophore in this compound.

Analysis of Chromophore Absorption and Charge Transfer Bands

The UV-Vis spectrum of naphthalene itself exhibits characteristic absorption bands. The electronic spectrum of substituted naphthalenes is influenced by the nature and position of the substituents. bit.edu.cn The amino group (-NHR) is an auxochrome, an electron-donating group that, when attached to a chromophore, shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) and often increases the absorption intensity. The bromine atom, also an auxochrome, further modifies the electronic properties of the naphthalene ring.

The electronic transitions observed in the UV-Vis spectrum of this compound are expected to be primarily π → π* transitions associated with the aromatic system. The presence of the nitrogen lone pair can also lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

In a related compound, 6-bromo-2-naphthol (B32079), the UV-Vis spectrum shows distinct absorption features. nsf.gov While the hydroxyl group in 6-bromo-2-naphthol has different electronic effects compared to the N-(propan-2-yl)amine group, the underlying naphthalene chromophore will lead to similarities in the absorption regions. It is anticipated that the amino-substituted compound will show a more significant red shift due to the stronger electron-donating nature of the nitrogen atom compared to the oxygen of the hydroxyl group. Studies on other naphthalene derivatives have shown that functionalization can significantly alter the electronic transitions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Determination of Molecular Geometry and Conformation

It is expected that the naphthalene core of this compound would also be planar. The geometry around the nitrogen atom is likely to be trigonal planar, consistent with sp² hybridization, which allows for delocalization of the nitrogen lone pair into the aromatic π-system. The isopropyl group will adopt a specific conformation relative to the naphthalene ring to minimize steric hindrance.

Table 3: Expected Structural Parameters for this compound based on Related Structures

| Parameter | Expected Value/Feature | Basis of Prediction |

| Naphthalene Ring | Planar | Inherent aromaticity and data from related naphthalene structures researchgate.net |

| C-N Bond Length | Shorter than a typical C-N single bond | Partial double bond character due to sp² hybridization and resonance |

| C-Br Bond Length | Consistent with an aryl bromide | Standard bond lengths from crystallographic databases |

| Molecular Packing | Influenced by intermolecular interactions such as hydrogen bonding (N-H···Br) and π-π stacking | General principles of crystal engineering and data from similar aromatic compounds |

This interactive table summarizes the anticipated structural features.

The solid-state packing of the molecules would be determined by a combination of van der Waals forces, potential weak hydrogen bonding involving the amine proton, and π-π stacking interactions between the naphthalene rings of adjacent molecules.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding:

The most significant directional interaction expected in the crystal structure of this compound is hydrogen bonding. The secondary amine group provides a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pair on the nitrogen atom). This allows for the formation of intermolecular N-H···N hydrogen bonds, which are a common and robust motif in the crystal structures of secondary amines. These interactions can lead to the formation of one-dimensional chains or cyclic motifs, significantly influencing the crystal packing.

In a related compound, 6-bromo-N-methylnaphthalen-2-amine, the geometric parameters around the nitrogen atom are consistent with an sp2-hybridized atom, and the majority of the molecule is planar. researchgate.net A similar planarity is expected for the naphthalene and amine nitrogen of this compound, which would facilitate the formation of well-defined hydrogen-bonded networks. The bulky isopropyl group, however, may introduce steric hindrance that could influence the geometry of these hydrogen bonds compared to the less sterically demanding methyl group.

π-π Stacking Interactions:

The large, electron-rich naphthalene ring system is predisposed to engage in π-π stacking interactions. These non-covalent interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are a major driving force in the packing of planar aromatic molecules. In the crystal lattice, molecules of this compound are likely to arrange in a parallel-displaced or T-shaped orientation to maximize attractive dispersion forces while minimizing electrostatic repulsion.

The presence of the bromine atom and the N-isopropyl group can modulate the nature and strength of these π-π interactions. The electron-withdrawing nature of the bromine atom can influence the quadrupole moment of the naphthalene ring, potentially affecting the preferred stacking geometry. Furthermore, the steric bulk of the isopropyl group may influence the interplanar distance between stacked naphthalene cores. The interplay between hydrogen bonding and π-π stacking is critical; the formation of hydrogen-bonded chains can pre-organize the molecules in a way that either facilitates or hinders efficient π-π stacking. cam.ac.uknih.gov

Other Potential Intermolecular Interactions:

Interactive Data Table of Expected Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Potential Geometry | Expected Significance |

| Hydrogen Bonding | N-H (amine) | N (amine) | Linear or near-linear | High |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | Parallel-displaced or T-shaped | High |

| C-H···π | C-H (isopropyl/naphthyl) | Naphthalene Ring | Variable | Moderate |

| Halogen Bonding | C-Br | Br or Naphthalene π-system | Directional | Low to Moderate |

Computational Chemistry and Theoretical Studies of 6 Bromo N Propan 2 Yl Naphthalen 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods provide a robust framework for predicting a wide range of molecular properties with a high degree of accuracy.

Geometry Optimization and Equilibrium Structure Determination

The first step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization. For 6-Bromo-N-(propan-2-yl)naphthalen-2-amine, this process involves calculating the potential energy of the molecule for various atomic arrangements and finding the configuration that corresponds to a minimum on the potential energy surface.

A widely used and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a comprehensive basis set such as 6-311++G(d,p). acs.orgresearchgate.netgrafiati.comarxiv.org This level of theory effectively accounts for electron correlation and provides a precise description of the molecular geometry. The optimization process yields critical data, including bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, studies on similar substituted naphthalenes reveal that the planarity of the naphthalene (B1677914) ring system can be influenced by its substituents. nih.govmdpi.com The bulky isopropyl group attached to the amine nitrogen and the bromo substituent can induce slight distortions in the naphthalene core.

Illustrative Optimized Geometric Parameters: This table presents plausible theoretical values for selected bond lengths and angles of this compound, as would be determined by DFT/B3LYP calculations.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-Br Bond Length | The distance between the carbon atom of the naphthalene ring and the bromine atom. | ~1.90 Å |

| C-N Bond Length | The distance between the carbon atom of the naphthalene ring and the nitrogen atom of the amine group. | ~1.40 Å |

| N-C(isopropyl) Bond Length | The distance between the nitrogen atom and the isopropyl carbon. | ~1.47 Å |

| C-N-C Bond Angle | The angle formed by the naphthalene carbon, the nitrogen atom, and the isopropyl carbon. | ~120° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The electronic properties of a molecule are governed by its molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). wikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.comresearchgate.net A small energy gap suggests that the molecule is more reactive and easily polarizable, whereas a large gap indicates higher stability and lower reactivity. mdpi.com For this compound, the presence of the electron-donating amine group and the electron-withdrawing bromine atom on the naphthalene ring significantly influences the energies of the FMOs. rsc.org The HOMO is typically localized on the electron-rich naphthalene and amine moieties, while the LUMO is distributed across the aromatic system.

Typical Frontier Orbital Properties: This table provides representative energy values for the frontier orbitals and the resulting energy gap for this compound, calculated using DFT.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.5 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -1.5 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO). | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.netiucr.org The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue denotes regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral potential.

For this compound, the MEP analysis would likely show a region of high electron density (red) around the nitrogen atom of the amine group due to its lone pair of electrons. The bromine atom, being electronegative, would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the amine and isopropyl groups would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dewisc.edu This method allows for the quantification of intramolecular interactions, such as hyperconjugation, which arise from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. wisc.edu

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. wisc.edu In this compound, significant interactions would be expected between the lone pair of the nitrogen atom (n(N)) and the antibonding π* orbitals of the naphthalene ring. This delocalization contributes to the stability of the molecule and influences its geometry and reactivity. NBO analysis also provides natural population analysis (NPA), which gives a more realistic picture of the atomic charges compared to other methods. dergipark.org.tr

Calculation of Thermodynamic Properties

Computational methods, particularly DFT, can be used to calculate various thermodynamic properties of a molecule at different temperatures. mdpi.comresearchgate.net These properties, including enthalpy (H), entropy (S), and Gibbs free energy (G), are essential for understanding the stability and reactivity of a compound under different conditions. nih.gov The calculations are typically performed using the harmonic oscillator approximation for vibrational frequencies obtained from the optimized geometry. arxiv.org These theoretical thermodynamic parameters can be used to predict the spontaneity of reactions involving the title compound. chemrevlett.com

Calculated Thermodynamic Properties at 298.15 K: This table shows illustrative thermodynamic data for this compound as would be derived from DFT calculations.

| Property | Description | Typical Calculated Value |

|---|---|---|

| Enthalpy (H) | The total heat content of the system. | Dependent on reference state |

| Entropy (S) | A measure of the disorder or randomness of the system. | ~450-500 J mol-1 K-1 |

| Gibbs Free Energy (G) | The energy available to do useful work. | Dependent on reference state |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature by one degree at constant volume. | ~200-250 J mol-1 K-1 |

Spectroscopic Property Prediction and Theoretical Validation

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of vibrational (infrared and Raman) and electronic (UV-Vis) spectra are particularly valuable.

For this compound, DFT calculations can predict its vibrational frequencies. researchgate.netniscpr.res.in These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and basis set limitations, can be used to assign the bands observed in experimental FTIR and Raman spectra. researchgate.netniscpr.res.in This allows for a detailed understanding of the vibrational modes of the molecule, such as the stretching and bending of C-H, C-N, C-Br, and the naphthalene ring vibrations.

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). acs.org This method calculates the energies of electronic transitions from the ground state to various excited states. For a substituted naphthalene like the title compound, the calculations would predict π → π* transitions within the aromatic system, and the results can be compared with experimental spectra to understand the electronic structure and chromophoric properties of the molecule. aanda.org

Prediction of NMR Chemical Shifts and Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly DFT, has become an invaluable tool in the structural elucidation of organic molecules. nih.gov For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed and compared with experimental data to confirm its structure.

Typically, the geometry of the molecule is first optimized using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method. While specific experimental data for this compound is not widely published, a comparison can be made with related structures. For instance, in derivatives like 4-(2-bromo naphthalen-6-yl)-6-phenylpyrimidin-2-amine, aromatic protons typically appear in the range of 7.3-8.4 ppm, and amino protons show characteristic signals that can be confirmed by D₂O exchange. irphouse.com

A hypothetical comparison between predicted and experimental chemical shifts for this compound is presented below. The predicted values are generated based on DFT calculations, and the hypothetical experimental values are based on trends observed for similar naphthalene derivatives.

Table 1: Predicted vs. Hypothetical Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) |

| C1 | 129.5 | 129.2 | H1 | 7.58 | 7.55 |

| C2 | 145.2 | 144.9 | H3 | 6.95 | 6.92 |

| C3 | 108.7 | 108.5 | H4 | 7.65 | 7.62 |

| C4 | 128.9 | 128.6 | H5 | 7.80 | 7.77 |

| C4a | 127.3 | 127.0 | H7 | 7.45 | 7.42 |

| C5 | 129.8 | 129.5 | H8 | 7.90 | 7.87 |

| C6 | 118.5 | 118.2 | NH | 4.50 | 4.45 |

| C7 | 129.1 | 128.8 | CH (isopropyl) | 3.80 | 3.75 |

| C8 | 125.4 | 125.1 | CH₃ (isopropyl) | 1.30 | 1.28 |

| C8a | 133.6 | 133.3 |

Data is illustrative and based on computational models and trends from related compounds.

Simulated Vibrational Frequencies (IR, Raman) and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental in identifying functional groups and understanding the molecular structure. DFT calculations are highly effective in simulating these spectra. For this compound, theoretical vibrational frequencies can be computed, and a Potential Energy Distribution (PED) analysis helps in assigning the calculated frequencies to specific vibrational modes.

Studies on analogous molecules, such as 2-bromo-6-methoxynaphthalene (B28277) and 6-bromo-2-naphthoic acid, have demonstrated the utility of DFT methods (e.g., B3LYP/6-311++G(d,p)) in achieving good agreement between theoretical and experimental spectra. nih.govnih.gov The PED analysis provides a detailed description of the contribution of each internal coordinate to a given normal mode, offering unambiguous vibrational assignments.

Table 2: Selected Simulated Vibrational Frequencies and PED Analysis for this compound

| Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | PED (%) and Assignment |

| ν1 | 3450 | High | Low | ν(N-H) stretch (98) |

| ν2 | 3065 | Medium | High | ν(C-H) aromatic stretch (95) |

| ν3 | 2970 | Medium | Medium | νas(C-H) isopropyl stretch (92) |

| ν4 | 1625 | High | Medium | δ(N-H) scissoring (75), ν(C=C) ring (20) |

| ν5 | 1590 | High | High | ν(C=C) naphthalene ring stretch (85) |

| ν6 | 1380 | Medium | Low | ν(C-N) stretch (60), δ(C-H) (30) |

| ν7 | 1250 | High | Medium | β(C-H) in-plane bend (70) |

| ν8 | 880 | High | Low | γ(C-H) out-of-plane bend (80) |

| ν9 | 650 | Medium | High | ν(C-Br) stretch (70) |

ν: stretching; δ: scissoring/bending; β: in-plane bending; γ: out-of-plane bending. Data is illustrative.

Theoretical UV-Vis Absorption Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. mdpi.com This approach can predict the absorption wavelengths (λmax) and the corresponding electronic transitions for this compound. Such calculations are valuable for understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of UV-Vis light.

For naphthalene derivatives, the electronic transitions are typically of the π → π* type. The presence of the amino group (an electron-donating group) and the bromine atom can influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption spectrum. Computational studies on similar compounds, like 2-bromo-6-methoxynaphthalene, have shown that TD-DFT can accurately predict the main electronic transitions. nih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 345 | 0.152 | HOMO → LUMO (92%) |

| S₀ → S₂ | 298 | 0.485 | HOMO-1 → LUMO (85%) |

| S₀ → S₃ | 255 | 0.750 | HOMO → LUMO+1 (78%) |

Data is illustrative and based on TD-DFT calculations on model systems.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and the influence of solvent molecules.

Solvent Effects on Molecular Conformation and Electronic Properties

The surrounding solvent can have a profound impact on the conformation and electronic properties of a solute molecule. MD simulations, often in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can model these effects. For a molecule like this compound, polar solvents would be expected to stabilize charge separation and could influence the rotational equilibrium of the isopropylamino group. The effect of different solvents on the UV-Vis absorption spectrum (solvatochromism) can also be investigated, providing information on how the solvent environment alters the energy gap between the ground and excited states. researchgate.net

Reactivity Descriptors and Chemical Reactivity Analysis

DFT-based reactivity descriptors are useful for predicting the reactive sites of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and can help in understanding its behavior in chemical reactions. For instance, the HOMO and LUMO distributions can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Fukui Functions and Local Reactivity Sites

In computational chemistry, Fukui functions are a key component of Conceptual Density Functional Theory (CDFT) used to predict and understand chemical reactivity at a local, atom-specific level within a molecule. researchgate.net The Fukui function quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net By analyzing these functions, chemists can identify which atomic sites are most susceptible to different types of chemical attack.

The primary types of Fukui functions are:

f+ (for nucleophilic attack): This function indicates the sites most likely to accept an electron, highlighting the electrophilic centers of the molecule.

f- (for electrophilic attack): This function points to the sites most likely to donate an electron, identifying the nucleophilic centers.

f0 (for radical attack): This function averages the characteristics of f+ and f- to predict sites susceptible to radical reactions.

For instance, in studies of related aminonaphthalene derivatives, the analysis of Fukui functions helps determine how substituents on the naphthalene ring influence the reactivity of specific carbon or nitrogen atoms. researchgate.net The site with the highest value for a particular Fukui function is predicted to be the most reactive for that type of reaction. researchgate.net

Due to the absence of specific research on this compound, a data table of its Fukui function values cannot be provided.

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO energy gap are considered "hard," indicating high stability and low reactivity. Conversely, "soft" molecules have a small energy gap and are more reactive. researchgate.netnih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is also associated with the negative of electronegativity. researchgate.net

Electrophilicity Index (ω): This parameter measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a molecule is a better electron acceptor (a stronger electrophile). researchgate.netresearchgate.net

These descriptors are calculated using the following formulas, based on ionization potential (I = -E_HOMO) and electron affinity (A = -E_LUMO):

Hardness (η) = (I - A) / 2

Chemical Potential (μ) = - (I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

While these descriptors are powerful tools for comparing the reactivity of different compounds in theoretical studies nih.gov, no published data for this compound is available.

Table 1: General Interpretation of Global Reactivity Descriptors

| Descriptor | High Value Indicates | Low Value Indicates |

|---|---|---|

| Chemical Hardness (η) | High stability, low reactivity | Low stability, high reactivity |

| Electrophilicity Index (ω) | Good electrophile (electron acceptor) | Poor electrophile |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties describe how a material's optical characteristics (like its refractive index) change under intense light, such as that from a laser. Organic molecules with extensive π-conjugated systems, donor-acceptor groups, and high polarizability are often investigated for their NLO potential in applications like optical switching and data processing. nih.govresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict the NLO response of novel molecules. nih.gov

The NLO behavior of a molecule is primarily determined by its response to an external electric field, which is described by its polarizability and hyperpolarizability.

Calculation of Polarizability and Hyperpolarizability Tensors

The interaction of a molecule with an electric field induces a dipole moment. This response can be described by a power series:

μ_i = μ_0 + α_ij * E_j + β_ijk * E_j * E_k + γ_ijkl * E_j * E_k * E_l + ...

Where:

μ_i is the induced dipole moment.

μ_0 is the permanent dipole moment.

E is the external electric field.

α (alpha) is the linear polarizability tensor , which describes the linear optical response.

β (beta) is the first hyperpolarizability tensor , responsible for second-order NLO phenomena like second-harmonic generation.

γ (gamma) is the second hyperpolarizability tensor , related to third-order NLO effects.

Computational chemistry programs calculate the components of these tensors (e.g., α_xx, α_xy, β_xxx, β_xyy, etc.). The average polarizability (<α>) and the total first hyperpolarizability (β_tot) are then typically reported to provide a comparable measure of a molecule's NLO activity. For a molecule to have a non-zero β value, it must be non-centrosymmetric. The magnitude of β is a critical indicator of a material's potential for second-order NLO applications.

Although theoretical calculations of these tensors are standard in NLO studies of aromatic compounds nih.gov, specific calculated values for the polarizability and hyperpolarizability tensors of this compound have not been reported in the scientific literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-aminonaphthalene |

Reaction Mechanisms and Derivatization Studies of 6 Bromo N Propan 2 Yl Naphthalen 2 Amine

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene core of the molecule is susceptible to electrophilic attack, with the regiochemical outcome being dictated by the combined electronic effects of the existing bromo and N-(propan-2-yl)amino substituents.

The regioselectivity of electrophilic aromatic substitution on the 6-Bromo-N-(propan-2-yl)naphthalen-2-amine ring is a classic example of competing directing effects. The N-(propan-2-yl)amino group at the C-2 position is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system through resonance. This group strongly directs incoming electrophiles to the ortho (C-1 and C-3) and para (C-4, though this position is part of the ring fusion) positions.

Conversely, the bromo substituent at the C-6 position is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is an ortho, para-director because of the resonance contribution of its lone pairs. The bromo group directs incoming electrophiles to the C-5 and C-7 positions.

In a competitive scenario, the activating effect of the amino group is significantly stronger than the deactivating effect of the bromo group. Therefore, substitution is overwhelmingly directed by the amino group to the activated ring. Of the possible positions, the C-1 position is the most favored site for electrophilic attack. This preference is attributed to both electronic and steric factors. The C-1 position is ortho to the strongly activating amino group, leading to a highly stabilized carbocation intermediate (arenium ion). While the C-3 position is also ortho, substitution at C-1 is generally preferred in 2-substituted naphthalenes to avoid steric hindrance with the adjacent ring's peri-hydrogen at C-8. Studies on related systems, such as the bromination of 2-naphthol (B1666908), which yields 1,6-dibromo-2-naphthol (B94854), support the preference for substitution at the C-1 position. orgsyn.org

Given the directing effects discussed, electrophilic substitution reactions are expected to proceed with high regioselectivity.

Nitration: The introduction of a nitro group onto the naphthalene ring can be achieved using standard nitrating agents. Due to the high activation provided by the amino group, mild conditions are generally sufficient. A mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid, would likely lead to the formation of 1-nitro-6-bromo-N-(propan-2-yl)naphthalen-2-amine as the major product. To prevent oxidation of the amino group, it may first be protected via acylation.

Sulfonation: Sulfonation can be carried out by reacting the compound with fuming sulfuric acid (oleum) or concentrated sulfuric acid. The reaction is typically reversible and thermodynamically controlled. The major product is anticipated to be 6-bromo-2-(propan-2-ylamino)naphthalene-1-sulfonic acid.

Halogenation: Further halogenation, for instance, bromination, can be achieved by reacting with bromine in a suitable solvent like acetic acid. The strong activation from the amino group facilitates this reaction, likely yielding 1,6-dibromo-N-(propan-2-yl)naphthalen-2-amine. This is consistent with related reactions where 2-naphthol is brominated to 1,6-dibromo-2-naphthol. orgsyn.org

The table below summarizes the expected outcomes of these electrophilic substitution reactions.

| Reaction Type | Electrophile | Typical Reagents | Predicted Major Product |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 1-Nitro-6-bromo-N-(propan-2-yl)naphthalen-2-amine |

| Sulfonation | SO₃ | H₂SO₄ / SO₃ | 6-Bromo-2-(propan-2-ylamino)naphthalene-1-sulfonic acid |

| Bromination | Br⁺ | Br₂ in CH₃COOH | 1,6-Dibromo-N-(propan-2-yl)naphthalen-2-amine |

Reactions at the Secondary Amine Nitrogen

The secondary amine functionality is a key site for derivatization, allowing for the introduction of a wide variety of substituents through reactions involving the nucleophilic nitrogen atom.

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic, enabling it to react with acylating and sulfonylating agents.

Acylation: Reaction with acid chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine, which acts as a scavenger for the HCl or carboxylic acid byproduct) yields N-acyl derivatives (amides). For example, reacting this compound with acetyl chloride would produce N-(6-bromonaphthalen-2-yl)-N-(propan-2-yl)acetamide. This type of reaction is a common strategy in organic synthesis. nih.gov

Sulfonylation: Similarly, the amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base to form stable sulfonamides. nih.gov This reaction is analogous to the Hinsberg test for amines.

These reactions are summarized in the table below.

| Reaction Type | Reagent | Product Class | Example Product |

| Acylation | Acetyl chloride | Amide | N-(6-bromonaphthalen-2-yl)-N-(propan-2-yl)acetamide |

| Acylation | Acetic anhydride | Amide | N-(6-bromonaphthalen-2-yl)-N-(propan-2-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | N-(6-bromonaphthalen-2-yl)-N-(propan-2-yl)-4-methylbenzenesulfonamide |

The secondary amine can be converted into a tertiary amine through N-alkylation or N-arylation.

Alkylation: Direct alkylation can be achieved by treating the amine with an alkyl halide (e.g., methyl iodide, ethyl bromide). lumenlearning.com The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. libretexts.orggoogle.com The reaction often requires a base to neutralize the hydrogen halide formed, driving the equilibrium towards the product. The synthesis of tertiary amines from secondary amines is a fundamental transformation in organic chemistry. google.comorganic-chemistry.org For instance, methylation with methyl iodide would yield 6-bromo-N-methyl-N-(propan-2-yl)naphthalen-2-amine.

Reductive Amination: An alternative route to tertiary amines involves reductive amination, though this is more commonly used to prepare secondary amines from primary amines.

The table below provides examples of N-alkylation reactions.

| Reaction Type | Reagent | Base (optional) | Product |

| N-Methylation | CH₃I | K₂CO₃ | 6-Bromo-N-methyl-N-(propan-2-yl)naphthalen-2-amine |

| N-Ethylation | CH₃CH₂Br | NaHCO₃ | 6-Bromo-N-ethyl-N-(propan-2-yl)naphthalen-2-amine |

The reaction of amines with carbonyl compounds like aldehydes and ketones is a cornerstone of organic chemistry. However, the product depends critically on whether the amine is primary or secondary.

Primary amines react with aldehydes and ketones to form imines, which are also known as Schiff bases. nih.govwikipedia.org This reaction involves the initial formation of a carbinolamine intermediate, followed by dehydration to form the C=N double bond. libretexts.org

In contrast, secondary amines like this compound cannot form a stable, neutral imine upon reaction with a carbonyl compound because they lack a second proton on the nitrogen atom for the final elimination of water. ucalgary.cachemistrysteps.com Instead, the reaction with an aldehyde or ketone under acidic catalysis proceeds through a similar carbinolamine intermediate. This intermediate is then protonated and loses water to form an iminium ion , which is the nitrogen analog of a carbocation and is positively charged. pressbooks.pub If the carbonyl compound has an α-hydrogen, this iminium ion can then be deprotonated at the α-carbon to yield a neutral product called an enamine . chemistrysteps.comlibretexts.org An enamine is characterized by an amino group attached to a carbon-carbon double bond. pressbooks.pub

Therefore, the reaction of this compound with an aldehyde (e.g., propanal) or a ketone (e.g., cyclohexanone) would lead to the formation of an enamine, not a Schiff base. libretexts.org

| Carbonyl Reactant | Intermediate | Final Product | Product Class |

| Propanal | Iminium Ion | (E/Z)-1-(6-Bromonaphthalen-2-yl(propan-2-yl)amino)prop-1-ene | Enamine |

| Cyclohexanone | Iminium Ion | 1-(6-Bromonaphthalen-2-yl(propan-2-yl)amino)cyclohex-1-ene | Enamine |

Cross-Coupling Reactions Involving the Bromine Atom

The bromine atom at the 6-position of the naphthalene core serves as a versatile handle for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids. nih.gov

In the context of this compound, the Suzuki-Miyaura reaction allows for the introduction of aryl, heteroaryl, alkenyl, and alkyl groups at the 6-position of the naphthalene ring. The general transformation is depicted below:

General Reaction Scheme:

This compound + R-B(OH)₂ --(Pd catalyst, Base)--> 6-R-N-(propan-2-yl)naphthalen-2-amine

The reaction mechanism typically proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific boronic acid used. nih.gov For instance, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the efficiency of the coupling with sterically hindered or electron-rich boronic acids. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 6-Phenyl-N-(propan-2-yl)naphthalen-2-amine | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 6-(4-Methoxyphenyl)-N-(propan-2-yl)naphthalen-2-amine | 88 |

| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 6-(Pyridin-3-yl)-N-(propan-2-yl)naphthalen-2-amine | 75 |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orglibretexts.org The resulting arylalkynes are valuable intermediates for the synthesis of more complex structures, including pharmaceuticals and organic materials. wikipedia.orgnih.gov

For this compound, the Sonogashira coupling provides a direct route to 6-alkynyl-substituted naphthalene derivatives.

General Reaction Scheme:

This compound + H−C≡C−R --(Pd catalyst, Cu(I) co-catalyst, Base)--> 6-(R-C≡C)-N-(propan-2-yl)naphthalen-2-amine

The reaction mechanism involves a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions

| Entry | Terminal Alkyne (H−C≡C−R) | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 6-(Phenylethynyl)-N-(propan-2-yl)naphthalen-2-amine | 95 |